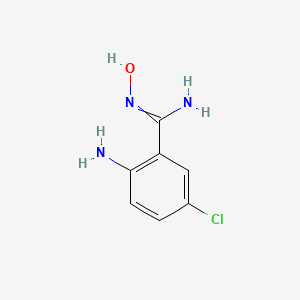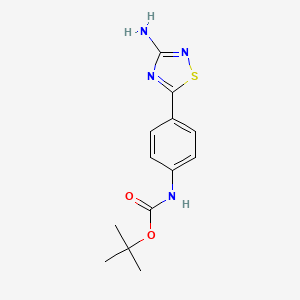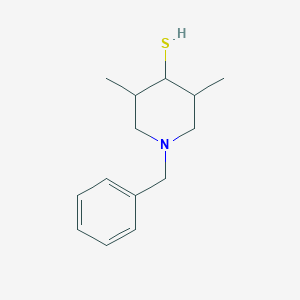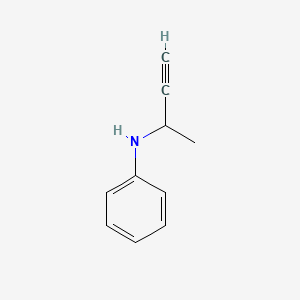
Benzenamine, N-(1-methyl-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 1-methyl-2-propynyl group. This compound is part of the amine family, which is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups .
Méthodes De Préparation
The synthesis of Benzenamine, N-(1-methyl-2-propynyl)- typically involves the reaction of aniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Benzenamine, N-(1-methyl-2-propynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring in Benzenamine, N-(1-methyl-2-propynyl)- can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Applications De Recherche Scientifique
Benzenamine, N-(1-methyl-2-propynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound can be used in the study of enzyme interactions and inhibition, particularly those involving amine oxidases.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for pharmaceuticals that target specific biological pathways.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(1-methyl-2-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit amine oxidases, leading to increased levels of neurotransmitters and other amines in biological systems .
Comparaison Avec Des Composés Similaires
Benzenamine, N-(1-methyl-2-propynyl)- can be compared with other similar compounds such as:
Aniline: The parent compound, which lacks the 1-methyl-2-propynyl group.
N-Methyl Aniline: Similar but with a methyl group instead of the 1-methyl-2-propynyl group.
N,N-Dimethylaniline: Contains two methyl groups on the nitrogen atom.
The uniqueness of Benzenamine, N-(1-methyl-2-propynyl)- lies in its 1-methyl-2-propynyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
N-but-3-yn-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-9(2)11-10-7-5-4-6-8-10/h1,4-9,11H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHNSTSWXJRZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342525, DTXSID00903123 |
Source


|
| Record name | Benzenamine, N-(1-methyl-2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53832-62-5 |
Source


|
| Record name | Benzenamine, N-(1-methyl-2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
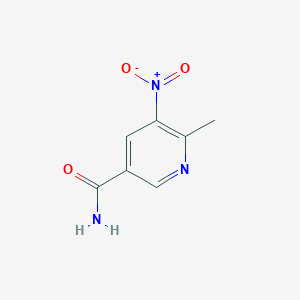
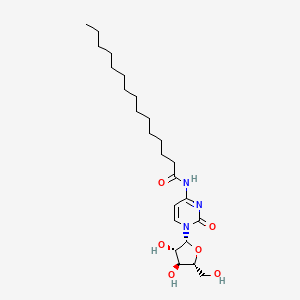
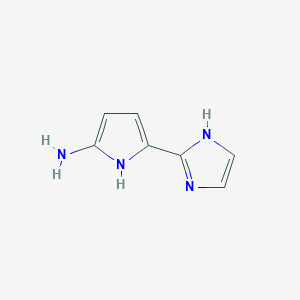
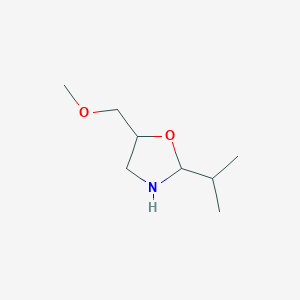
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)

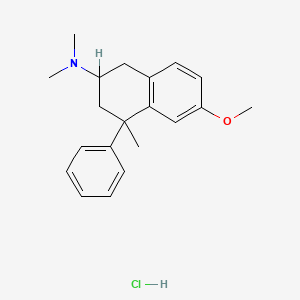
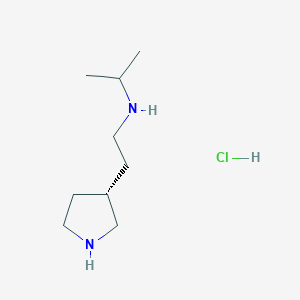
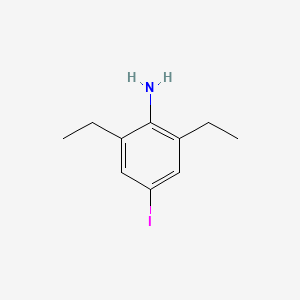
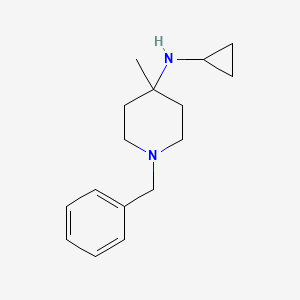
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
